![molecular formula C18H15N3OS2 B11270941 4-[(3-Methoxybenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11270941.png)
4-[(3-Methoxybenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core substituted with a thiophene ring and a methoxyphenylmethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions, followed by the introduction of the thiophene and methoxyphenylmethylsulfanyl groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or the pyrazolo[1,5-a]pyrazine core.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups on the aromatic rings.
科学的研究の応用
4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives with different substituents on the aromatic rings. Examples include:
- 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(PYRIDIN-2-YL)PYRAZOLO[1,5-A]PYRAZINE
- 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRAZINE
Uniqueness
The uniqueness of 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophene ring and the methoxyphenylmethylsulfanyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C18H15N3OS2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
4-[(3-methoxyphenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C18H15N3OS2/c1-22-14-5-2-4-13(10-14)12-24-18-16-11-15(17-6-3-9-23-17)20-21(16)8-7-19-18/h2-11H,12H2,1H3 |
InChIキー |
JISQQYVZNKMRHX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Bromobenzyl)-1-thioxo-3-(3-(trifluoromethyl)phenyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11270858.png)

![3-hydroxy-4,5-bis(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11270885.png)
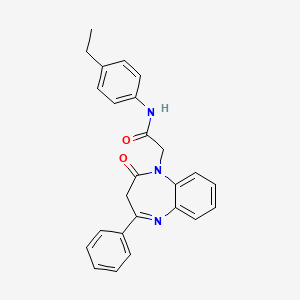
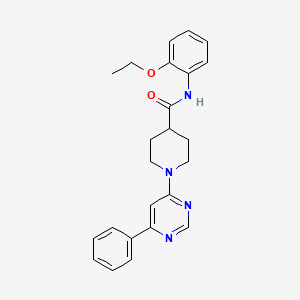
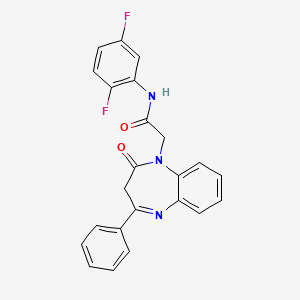
![N-(4-methoxybenzyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270922.png)
![N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270925.png)
![2-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B11270926.png)
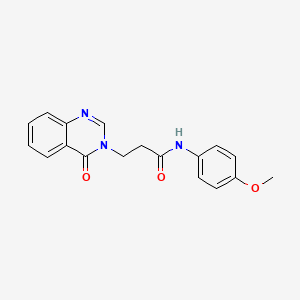
![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B11270935.png)
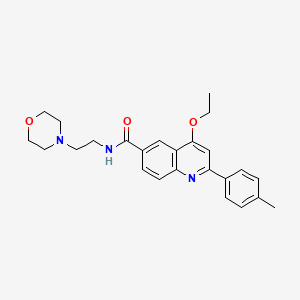

![N,N-diisopropyl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11270952.png)
